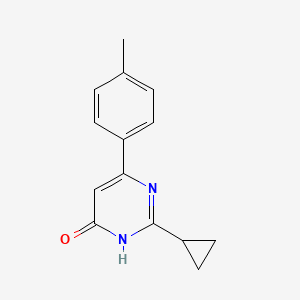

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

CAS No.: 1708263-93-7

Cat. No.: VC3193752

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1708263-93-7 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17) |

| Standard InChI Key | NZNYTXAUTFHROB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 |

Introduction

Molecular Formula

The molecular formula for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is .

Molecular Weight

The molecular weight of this compound is approximately 230.27 g/mol.

Structural Representation

The structural representation can be depicted as follows:

textN / \ C C / \ C N | | C---C---C | | C C

Where the cyclopropyl group is attached to one nitrogen atom and the p-tolyl group is attached to the carbon adjacent to the second nitrogen atom.

Synthetic Routes

Research indicates that various synthetic routes can be employed to produce 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, often involving cyclization reactions of appropriate precursors. Notable methods include:

-

Cyclization of substituted pyrimidines: This involves using cyclopropane derivatives and p-tolyl substituents in a controlled reaction environment.

-

Functionalization techniques: Utilizing functional groups on pyrimidine rings to facilitate further reactions that yield the desired compound.

Reaction Mechanisms

The reaction mechanisms typically involve nucleophilic attack on electrophilic centers within the pyrimidine structure, leading to the formation of new bonds and subsequent rearrangements.

Pharmacological Potential

Studies have suggested that compounds similar to 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol exhibit significant biological activity, including:

-

Antiviral properties: Some derivatives have shown efficacy against viral infections.

-

Anticancer activity: The compound may interact with cellular pathways relevant to cancer proliferation and survival.

Therapeutic Uses

Due to its structural characteristics, this compound could be explored for use in drug development targeting specific diseases, particularly those involving viral mechanisms or uncontrolled cell growth.

Recent Studies

Recent literature highlights ongoing research into the efficacy of pyrimidine derivatives, including 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, focusing on their potential as therapeutic agents. Key findings include:

Future Directions

Future research may focus on optimizing synthesis routes, exploring structure-activity relationships, and conducting comprehensive biological evaluations to establish safety profiles and therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume